2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol
Description
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a benzylamino group bearing 3,4-dimethylphenyl substituents. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol (based on structural analogs in ).
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-9-3-4-11(5-10(9)2)6-13-12(7-14)8-15/h3-5,12-15H,6-8H2,1-2H3 |
InChI Key |
MIXVXGKDJBALKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(CO)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol with structurally related propane-1,3-diol derivatives, highlighting key differences in substituents, molecular properties, and research findings.
Key Structural and Functional Differences:
Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., ). This may influence solubility and membrane permeability in biological systems. Amino vs.
Research Applications: Lignin model compounds (e.g., ) are critical for studying oxidative degradation in biorefining. In contrast, amino-substituted diols (e.g., ) are explored for bioactivity or synthetic utility. Cytotoxicity: 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol () demonstrated cytotoxicity against HepG2 cells, suggesting that substituent position and polarity significantly impact biological activity.
Synthetic Relevance: The target compound’s benzylamino group may serve as a handle for further functionalization, unlike lignin models with fixed ether or ester bonds.
Limitations and Gaps:
- Direct data on this compound are sparse in the provided evidence. Comparisons rely on structural analogs.
- Physicochemical properties (e.g., melting point, solubility) and mechanistic studies are needed for a comprehensive profile.
Biological Activity
2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is a complex organic compound notable for its unique structural features, which include an amino group and a diol functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions.
Chemical Structure and Properties
- Molecular Formula : C12H19NO2
- Molecular Weight : Approximately 209.28 g/mol
- IUPAC Name : this compound
The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. These interactions may lead to significant biological effects including:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, influencing physiological responses.
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and pain management. The specific interaction of this compound with COX requires further investigation to quantify its efficacy and mechanism of action.
- Receptor Interaction Studies : Preliminary data suggest that this compound may interact with adrenergic receptors, which are crucial in regulating cardiovascular functions. For instance, compounds with similar structures have been documented to lower blood pressure by promoting vasodilation through beta-adrenergic receptor activation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(Dibenzylamino)propane-1,3-diol | C15H23N | 0.92 |
| (S)-2-(Benzylamino)propan-1-ol | C11H15NO | 0.92 |
| 2-(Benzyl(methyl)amino)ethanol | C11H15NO | 0.89 |
The similarity index indicates a high degree of structural resemblance among these compounds, which may correlate with similar biological activities.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The compound's ability to bind to target enzymes or receptors alters their activity.
- Conformational Changes : Upon binding, conformational changes in the target proteins may lead to downstream effects that influence cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
